4-Tridecanone

Description

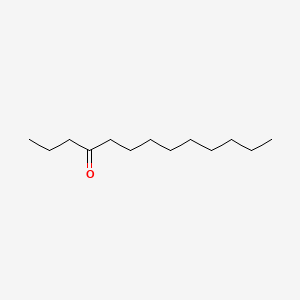

Structure

3D Structure

Properties

IUPAC Name |

tridecan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O/c1-3-5-6-7-8-9-10-12-13(14)11-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSRUPAFLPWLNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180854 | |

| Record name | Tridecan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid or melt; mp = 18-19 deg C; [Alfa Aesar MSDS] | |

| Record name | 4-Tridecanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11231 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

26215-90-7 | |

| Record name | 4-Tridecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26215-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecan-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026215907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Tridecanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tridecan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Tridecanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q63W356HC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Tridecanone: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Tridecanone (CAS No. 26215-90-7), also known as n-nonyl n-propyl ketone, is a long-chain aliphatic ketone.[1] While not as extensively studied as some of its isomers, 4-tridecanone and similar ketones are of interest for their potential applications in various fields, including as flavoring agents, fragrances, and semiochemicals. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 4-tridecanone, aimed at researchers and professionals in the chemical and life sciences.

Chemical Structure and Identification

4-Tridecanone is a 13-carbon ketone with the carbonyl group located at the fourth carbon position. Its structure consists of a propyl group and a nonyl group attached to the carbonyl carbon.

Key Identifiers:

-

IUPAC Name: Tridecan-4-one[1]

-

Synonyms: n-Nonyl n-propyl ketone[1]

-

CAS Number: 26215-90-7[1]

-

Molecular Formula: C₁₃H₂₆O[1]

-

Molecular Weight: 198.34 g/mol [1]

-

InChI: InChI=1S/C13H26O/c1-3-5-6-7-8-9-10-12-13(14)11-4-2/h3-12H2,1-2H3[1]

-

InChIKey: JWSRUPAFLPWLNO-UHFFFAOYSA-N[1]

-

SMILES: CCCCCCCCCC(=O)CCC[2]

Physicochemical Properties

4-Tridecanone is a white solid or melt at room temperature with a characteristic waxy or fatty odor.[1][3] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Appearance | White solid or melt | [1] |

| Melting Point | 18-19 °C | [1] |

| Boiling Point | 260.66 °C (estimated) | [3] |

| Flash Point | 79.70 °C (estimated) | [3] |

| Solubility in Water | 4.53 mg/L at 25 °C (estimated) | [3] |

| logP (o/w) | 5.053 (estimated) | [3] |

Synthesis of 4-Tridecanone

Grignard Reaction with a Nitrile

A common and effective method for synthesizing ketones is the reaction of a Grignard reagent with a nitrile. For 4-tridecanone, this would involve the reaction of nonylmagnesium bromide with butyronitrile. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbon of the nitrile. The resulting imine intermediate is then hydrolyzed to yield the ketone.

Proposed Reaction Scheme:

-

Formation of Grignard Reagent: Nonylmagnesium bromide is prepared by reacting 1-bromononane with magnesium metal in an anhydrous ether solvent.

-

Reaction with Nitrile: The prepared nonylmagnesium bromide is then reacted with butyronitrile.

-

Hydrolysis: The intermediate imine is hydrolyzed with an aqueous acid to produce 4-tridecanone.

Caption: Grignard synthesis of 4-Tridecanone.

Oxidation of 4-Tridecanol

Another common method for the synthesis of ketones is the oxidation of the corresponding secondary alcohol. In this case, 4-tridecanol would be oxidized to 4-tridecanone. Various oxidizing agents can be employed for this transformation, with common choices including chromic acid (Jones reagent), pyridinium chlorochromate (PCC), or Swern oxidation conditions.

Proposed Reaction Scheme:

-

Starting Material: 4-Tridecanol.

-

Oxidation: 4-Tridecanol is treated with a suitable oxidizing agent.

-

Work-up and Purification: The reaction mixture is worked up to isolate and purify the 4-tridecanone product.

Caption: Oxidation of 4-Tridecanol to 4-Tridecanone.

Spectroscopic Analysis

Spectroscopic techniques are essential for the identification and characterization of 4-tridecanone.

Infrared (IR) Spectroscopy

The IR spectrum of 4-tridecanone exhibits characteristic absorptions for an aliphatic ketone. The most prominent feature is the strong C=O stretching vibration.

Key IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Description |

| ~2925, 2855 | C-H stretch | Strong, sharp peaks characteristic of alkyl chains. |

| ~1715 | C=O stretch | Strong, sharp peak, indicative of a saturated ketone. |

| ~1465 | C-H bend | Methylene scissoring. |

| ~1375 | C-H bend | Methyl rocking. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are vital for confirming the structure of 4-tridecanone.

¹H NMR Spectroscopy: The ¹H NMR spectrum would show signals corresponding to the different proton environments in the molecule. The protons alpha to the carbonyl group (on C3 and C5) would be deshielded and appear as triplets. The terminal methyl groups of the propyl and nonyl chains would appear as triplets at the most upfield positions. The methylene protons of the alkyl chains would appear as a complex multiplet in the middle of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a distinct signal for each unique carbon atom. The carbonyl carbon (C4) would be the most deshielded, appearing significantly downfield.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (C4) | ~211 |

| α-CH₂ (C3, C5) | ~42-43 |

| Other CH₂ | ~22-32 |

| Terminal CH₃ | ~14 |

Mass Spectrometry (MS)

Mass spectrometry of 4-tridecanone would show a molecular ion peak (M⁺) at m/z 198. The fragmentation pattern would be characteristic of a long-chain ketone, with alpha-cleavage being a dominant fragmentation pathway. This would result in the formation of acylium ions.

Expected Key Fragments:

-

m/z 198: Molecular ion (M⁺)

-

m/z 155: Loss of a propyl radical (C₃H₇)

-

m/z 71: Propionyl cation (CH₃CH₂CO⁺)

-

m/z 57: Butanoyl cation (CH₃CH₂CH₂CO⁺) - resulting from McLafferty rearrangement.

-

m/z 43: Propyl cation (CH₃CH₂CH₂⁺)

Potential Applications

While research on the specific applications of 4-tridecanone is not as extensive as for some of its isomers, its chemical properties suggest potential uses in several areas.

Flavor and Fragrance Industry

Long-chain ketones are known for their waxy, fatty, and sometimes fruity or floral notes.[3] Although not explicitly listed for flavor use, the structural similarity of 4-tridecanone to other ketones used in the industry suggests it could be investigated as a component in flavor and fragrance formulations.[3]

Semiochemicals

Many long-chain ketones serve as semiochemicals, which are chemicals used for communication between organisms.[4] These can act as pheromones (intraspecific communication) or kairomones (interspecific communication).[4] While no specific insect species has been identified as using 4-tridecanone as a pheromone or kairomone in the available literature, its structural class makes it a candidate for investigation in chemical ecology and pest management research. Kairomones, for instance, can be used to attract natural predators or parasites of pest insects.[4]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 4-tridecanone. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. Generally, it should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn. It is classified as a combustible solid.[2]

Conclusion

4-Tridecanone is an aliphatic ketone with well-defined chemical and physical properties. Its synthesis can be achieved through established organic chemistry reactions, and its structure can be unequivocally confirmed using modern spectroscopic techniques. While its applications are not yet fully explored, its potential as a flavoring agent, fragrance component, or semiochemical warrants further investigation by researchers in various fields of chemistry and biology. This guide provides a foundational understanding of 4-tridecanone to support such future research and development endeavors.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 98673, 4-Tridecanone" PubChem, [Link].

-

The Good Scents Company. "4-tridecanone" TGSC Information System, [Link].

-

National Institute of Standards and Technology. "4-Tridecanone" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].

- Birkett, M. A., & Pickett, J. A. (2014). Kairomones for pest control. In Integrated Pest Management (pp. 103-125). Springer, Dordrecht.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. EP0074140B1 - Cream flavor composition for use with buttery flavored food products - Google Patents [patents.google.com]

- 4. Role of phermones and kairmones for insect suppression systems and their possible health and environmental impacts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of n-Nonyl n-Propyl Ketone (Tridecan-4-one)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of n-nonyl n-propyl ketone, also known by its IUPAC name, tridecan-4-one. Intended for researchers, scientists, and professionals in drug development, this document collates essential data including chemical identifiers, physical constants, spectral information, and safety protocols. The information presented is grounded in authoritative sources to ensure scientific integrity and support its application in a laboratory setting.

Chemical Identity and Molecular Structure

n-Nonyl n-propyl ketone is an aliphatic ketone with a 13-carbon backbone. The carbonyl group is located at the fourth carbon position, resulting in a molecule with a nine-carbon chain (nonyl) and a three-carbon chain (propyl) attached to the carbonyl carbon.

Table 1: Chemical Identifiers of n-Nonyl n-Propyl Ketone

| Identifier | Value | Source |

| IUPAC Name | tridecan-4-one | [PubChem][1] |

| Synonyms | n-Nonyl n-propyl ketone, Propyl nonyl ketone | [PubChem][1] |

| CAS Number | 26215-90-7 | [PubChem][1] |

| Molecular Formula | C₁₃H₂₆O | [PubChem][1] |

| Molecular Weight | 198.34 g/mol | [PubChem][1] |

| Canonical SMILES | CCCCCCCCCC(=O)CCC | [PubChem][1] |

| InChI Key | JWSRUPAFLPWLNO-UHFFFAOYSA-N | [PubChem][1] |

Physicochemical Properties

The physical properties of a compound are critical for its handling, application, and integration into various experimental and manufacturing processes. The following table summarizes the known physical constants for tridecan-4-one.

Table 2: Physical Properties of n-Nonyl n-Propyl Ketone

| Property | Value | Source |

| Appearance | White solid or melt | [PubChem][1] |

| Melting Point | 18-19 °C | [PubChem][1] |

| Boiling Point | 260.66 °C (estimated) | [The Good Scents Company][2] |

| 86-88 °C at 0.6 Torr | [CAS Common Chemistry][3] | |

| Water Solubility | 4.53 mg/L at 25 °C (estimated) | [The Good Scents Company][2] |

| Density | Data not available | |

| Refractive Index | Data not available |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of a chemical compound.

Mass Spectrometry

The mass spectrum of tridecan-4-one provides information about its molecular weight and fragmentation pattern, which is crucial for its identification. The NIST Mass Spectrometry Data Center provides data for 4-Tridecanone, showing characteristic peaks that can be used for its identification in complex mixtures.[4]

Infrared (IR) Spectroscopy

The IR spectrum of a ketone is characterized by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. For aliphatic ketones, this peak typically appears in the region of 1715 cm⁻¹. The NIST WebBook provides access to the IR spectrum of tridecan-4-one.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule.

-

¹H NMR: The proton NMR spectrum of tridecan-4-one will show distinct signals for the protons on the carbon atoms adjacent to the carbonyl group (α-protons) and along the alkyl chains. These signals will exhibit characteristic chemical shifts and splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the downfield region (typically 200-220 ppm for ketones), as well as distinct signals for each of the other carbon atoms in the nonyl and propyl chains.

Spectral data for tridecan-4-one is available for reference on databases such as PubChem.[1]

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is paramount for the reliable use of a chemical in research and development. The following are standard methodologies for measuring key physical constants.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology:

-

Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume of tridecan-4-one and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb and in the condenser. This temperature is the boiling point.

-

Pressure Correction: If the atmospheric pressure is not 760 mmHg, a correction may be applied to determine the normal boiling point.

Caption: Procedure for Density Determination.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property of a substance.

Methodology:

-

Instrument Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of tridecan-4-one onto the prism of the refractometer.

-

Measurement: Close the prism and allow the temperature to stabilize. Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value from the scale.

-

Temperature and Wavelength: Record the temperature and the wavelength of the light source used (typically the sodium D-line, 589 nm).

Caption: Workflow for Refractive Index Measurement.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling n-nonyl n-propyl ketone.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Laboratory workers should date containers upon receipt and opening.

-

Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations.

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Skin Contact: Wash the affected area with soap and water.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Seek medical attention.

-

Always consult the material safety data sheet (MSDS) for the most detailed and up-to-date safety information.

Conclusion

This technical guide has synthesized the available information on the physical properties of n-nonyl n-propyl ketone (tridecan-4-one). While key identifiers and some physical constants are documented, a notable gap exists in the experimental data for density and refractive index. The provided experimental protocols offer a framework for the in-house determination of these properties. Adherence to the outlined safety and handling procedures is essential for the safe utilization of this compound in a laboratory setting.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 98673, 4-Tridecanone. Retrieved from [Link]

-

The Good Scents Company (n.d.). 4-tridecanone. Retrieved from [Link]

-

CAS Common Chemistry (n.d.). 4-Tridecanone. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). 4-Tridecanone. In NIST Chemistry WebBook. Retrieved from [Link]

-

American Chemical Society (2024). Lesson 3.3: Density of Water. Retrieved from [Link]

-

Mettler Toledo (n.d.). Refractive Index: All You Need to Know. Retrieved from [Link]

-

Instructables (n.d.). Measuring the Refractive Index of Liquid at a Defined Wavelength. Retrieved from [Link]

-

Actylis Lab Solutions (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Tridecanone (CAS 26215-90-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Tridecanone, a long-chain aliphatic ketone, is a molecule of growing interest within the scientific community. While its applications in the fragrance industry are noted, its potential utility in broader research and development, including as a synthetic building block or a biologically active agent, warrants a deeper technical exploration. This guide provides a comprehensive overview of 4-Tridecanone, from its fundamental physicochemical properties to detailed methodologies for its synthesis and analysis, and a discussion of its potential, yet underexplored, role in drug development.

Part 1: Physicochemical and Spectroscopic Profile

4-Tridecanone, also known as n-nonyl n-propyl ketone, is a 13-carbon saturated aliphatic ketone.[1] Its long alkyl chain imparts significant lipophilicity, a characteristic that can be pivotal in its biological interactions and potential applications in drug delivery.

Chemical and Physical Properties

A summary of the key physicochemical properties of 4-Tridecanone is presented in the table below.

| Property | Value | Reference |

| CAS Number | 26215-90-7 | [1] |

| Molecular Formula | C₁₃H₂₆O | [1] |

| Molecular Weight | 198.34 g/mol | [1] |

| IUPAC Name | Tridecan-4-one | [1] |

| Synonyms | n-Nonyl n-propyl ketone, Propyl nonyl ketone | [1] |

| Appearance | White solid or melt | [1] |

| Melting Point | 18-19 °C | [1] |

| Boiling Point | 260.66 °C (estimated) | [2] |

| Flash Point | 79.7 °C (estimated) | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents | [2] |

Spectroscopic Data

The structural elucidation of 4-Tridecanone relies on standard spectroscopic techniques. Below is a summary of expected spectral characteristics.

| Technique | Key Features and Expected Values | Reference |

| ¹H NMR | Protons alpha to the carbonyl (on C3 and C5) are deshielded and appear around 2.1–2.6 ppm. Other alkyl protons resonate further upfield between 0.8-1.6 ppm. | [3] |

| ¹³C NMR | The carbonyl carbon (C4) is highly deshielded, with a characteristic chemical shift in the range of 190–220 ppm. The alpha-carbons (C3 and C5) appear around 30-50 ppm. | [3][4] |

| Mass Spec (MS) | The molecular ion peak [M]⁺ would be observed at m/z 198. Characteristic fragmentation patterns for aliphatic ketones include alpha-cleavage. | [1] |

| Infrared (IR) | A strong, sharp absorption band characteristic of a ketone C=O stretch is expected around 1715 cm⁻¹. | [1] |

Part 2: Synthesis of 4-Tridecanone

The synthesis of 4-Tridecanone can be approached through several established methods for ketone formation. Two common and reliable strategies are the Grignard reaction with a nitrile and the oxidation of the corresponding secondary alcohol.

Synthesis via Grignard Reaction

This method involves the reaction of a Grignard reagent with a nitrile, followed by hydrolysis. For 4-Tridecanone, this can be achieved by reacting nonylmagnesium bromide with butyronitrile. The key advantage of this method is that the intermediate imine salt is unreactive towards further Grignard addition, thus preventing the formation of a tertiary alcohol byproduct.[5]

Materials:

-

1-Bromononane

-

Magnesium turnings

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Iodine (crystal)

-

Butyronitrile

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Nonylmagnesium Bromide:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 1-bromononane (1 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the 1-bromononane solution to the magnesium. The reaction is initiated upon the disappearance of the iodine color and gentle bubbling.

-

Once initiated, add the remaining 1-bromononane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[6]

-

-

Reaction with Butyronitrile:

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Add a solution of butyronitrile (1 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

-

Hydrolysis and Work-up:

-

Slowly and carefully pour the reaction mixture over a mixture of crushed ice and 1 M hydrochloric acid with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Tridecanone.

-

-

Purification:

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Caption: Synthesis of 4-Tridecanone via the Grignard reaction.

Synthesis via Oxidation of 4-Tridecanol

An alternative and common route to ketones is the oxidation of the corresponding secondary alcohol.[7] 4-Tridecanol can be readily prepared via the Grignard reaction of nonylmagnesium bromide with butanal. The subsequent oxidation of 4-Tridecanol to 4-Tridecanone can be achieved using various oxidizing agents, with the Jones oxidation being a classic and effective method.[8][9]

Materials:

-

4-Tridecanol

-

Acetone (reagent grade)

-

Jones Reagent (a solution of chromium trioxide in sulfuric acid and water)

-

Isopropyl alcohol

-

Sodium bicarbonate

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup:

-

Dissolve 4-Tridecanol (1 equivalent) in acetone in a flask equipped with a magnetic stirrer and placed in an ice bath.

-

-

Oxidation:

-

Slowly add the Jones Reagent dropwise to the stirred solution of the alcohol. The reaction is exothermic, and the temperature should be maintained below 20 °C.

-

Continue adding the reagent until the orange-brown color of Cr(VI) persists for about 15-20 minutes, indicating that the oxidation is complete. The solution will turn green as the Cr(VI) is reduced to Cr(III).[8]

-

-

Quenching and Work-up:

-

Quench the excess oxidizing agent by adding isopropyl alcohol dropwise until the orange color disappears and the solution remains green.

-

Carefully neutralize the reaction mixture by the portion-wise addition of sodium bicarbonate until the evolution of gas ceases.

-

Filter the mixture to remove the chromium salts and wash the solid with acetone.

-

Combine the filtrate and washes, and remove the acetone under reduced pressure.

-

To the residue, add water and extract with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter and concentrate the solution to obtain the crude 4-Tridecanone, which can be further purified by vacuum distillation or column chromatography.

-

Caption: Two-step synthesis of 4-Tridecanone via oxidation of 4-Tridecanol.

Part 3: Analytical Methodologies

The purity and identity of synthesized 4-Tridecanone must be confirmed using appropriate analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both qualitative and quantitative analysis of volatile and semi-volatile compounds like 4-Tridecanone.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

A standard gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column suitable for the analysis of non-polar compounds (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the 4-Tridecanone sample in a volatile organic solvent such as dichloromethane or hexane.

-

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program:

-

Initial temperature: 60 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 300 °C.

-

Hold at 300 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

Data Analysis:

-

The retention time of the peak corresponding to 4-Tridecanone is determined.

-

The mass spectrum of the peak is compared with a reference spectrum from a database (e.g., NIST) to confirm the identity. The molecular ion peak at m/z 198 and characteristic fragment ions will be indicative of 4-Tridecanone.

-

Caption: A typical workflow for the GC-MS analysis of 4-Tridecanone.

Part 4: Applications in Drug Development - A Frontier of Research

While 4-Tridecanone is not currently a marketed pharmaceutical, its chemical properties and the biological activities of related long-chain aliphatic ketones suggest several areas of potential interest for drug development professionals.

As a Synthetic Building Block

Ketones are versatile intermediates in organic synthesis.[9] The carbonyl group of 4-Tridecanone can undergo a wide range of transformations, including:

-

Reductive amination to form long-chain amines.

-

Wittig and related olefination reactions to introduce carbon-carbon double bonds.

-

Aldol and related condensation reactions to form more complex carbon skeletons.

-

Baeyer-Villiger oxidation to produce esters.

These transformations allow for the incorporation of the C13 lipophilic chain of 4-Tridecanone into more complex molecules, which could be of interest in the synthesis of novel drug candidates where lipophilicity is a key factor for membrane permeability or interaction with hydrophobic binding pockets.

Biological Activity of Aliphatic Ketones

Research has shown that long-chain aliphatic ketones possess a range of biological activities, including antimicrobial and insecticidal properties.[10] While specific studies on the pharmacological effects of 4-Tridecanone are limited, the activities of structurally similar ketones provide a basis for potential research directions.

-

Antimicrobial Activity: Some aliphatic ketones have demonstrated inhibitory effects against various bacteria and fungi.[10] The mechanism is often attributed to the disruption of cell membranes. The lipophilic nature of 4-Tridecanone could enhance its ability to intercalate into and disrupt microbial membranes.

-

Chemical Signaling and Pheromones: A number of insects utilize long-chain ketones as pheromones for communication.[11] While not directly a drug development application, understanding these signaling pathways can provide insights into novel pest control strategies and the development of specific receptor antagonists or agonists.

-

Metabolic Modulation: Ketone bodies play a crucial role in cellular metabolism. While 4-Tridecanone is not a physiological ketone body, the effects of long-chain fatty acids and their metabolites on cellular processes are an active area of research. It is conceivable that 4-Tridecanone could interact with enzymes or receptors involved in lipid metabolism.

It is important to emphasize that the direct application of 4-Tridecanone in drug development is speculative and requires significant further research. However, its properties make it an interesting candidate for inclusion in screening libraries for various biological targets.

Part 5: Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 4-Tridecanone.

-

General Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Incompatibilities: Incompatible with strong oxidizing agents.

For detailed safety information, always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Tridecanone is a readily synthesizable long-chain aliphatic ketone with well-defined physicochemical and spectroscopic properties. While its direct role in drug development is yet to be established, its utility as a synthetic intermediate and the known biological activities of related ketones suggest that it is a compound worthy of further investigation. This guide provides the foundational technical information necessary for researchers and scientists to confidently work with and explore the potential of 4-Tridecanone in their research and development endeavors.

References

-

Jones Oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]

-

Ketones | OpenOChem Learn. (n.d.). OpenOChem Learn. Retrieved January 20, 2026, from [Link]

-

Jones oxidation. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

-

4-tridecanone N-propyl nonyl ketone. (n.d.). The Good Scents Company. Retrieved January 20, 2026, from [Link]

-

A 13C nuclear magnetic resonance study of aliphatic ketone protonation in sulfuric acid solutions. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. Retrieved January 20, 2026, from [Link]

-

CARBON-13 NMR OF ALIPHATIC KETONES. (2000). SOUTHERN JOURNAL OF SCIENCES, 8(9), 53-55. Retrieved from [Link]

-

4-Tridecanone. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances. (n.d.). IntechOpen. Retrieved January 20, 2026, from [Link]

-

GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Domino Primary Alcohol Oxidation-Wittig Reaction: Total Synthesis of ABT-418 and (E)-4-Oxonon-2-enoic Acid. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

Xiong, M., Deng, J., Woodruff, A. P., Zhu, M., Zhou, J., Park, S. W., Li, H., Fu, Y., & Zhang, K. (2012). A bio-catalytic approach to aliphatic ketones. Scientific reports, 2, 311. [Link]

-

GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples. (n.d.). SpringerLink. Retrieved January 20, 2026, from [Link]

-

Mucignat-Caretta, C. (2010). Pheromones and Mammalian Behavior. In The Neurobiology of Olfaction. CRC Press/Taylor & Francis. Retrieved from [Link]

-

Forney, F. W., Markovetz, A. J., & Kallio, R. E. (1967). Bacterial Oxidation of 2-Tridecanone to 1-Undecanol. Journal of bacteriology, 93(2), 649–655. [Link]

-

A Bio-Catalytic Approach to Aliphatic Ketones. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Aponte, J. C., & Dworkin, J. P. (2019). Analyses of Aliphatic Aldehydes and Ketones in Carbonaceous Chondrites. ACS Earth and Space Chemistry, 3(3), 371-380. [Link]

-

Analyses of Aliphatic Aldehydes and Ketones in Carbonaceous Chondrites. (2019, February 17). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Pheromones and other semiochemicals. (n.d.). Schal Lab. Retrieved January 20, 2026, from [Link]

-

Nitroxyl radical-catalyzed chemoselective alcohol oxidation for the synthesis of polyfunctional molecules. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Nakagawa, T., Sakurai, T., Nishioka, T., & Tonoike, H. (2005). Insect sex-pheromone signals mediated by specific combinations of olfactory receptors. Science (New York, N.Y.), 307(5715), 1638–1642. [Link]

-

Leighton, J. L., & O'Neil, G. W. (2004). Studies for the Synthesis of Xenicane Diterpenes. A Stereocontrolled Total Synthesis of 4-Hydroxydictyolactone. Journal of the American Chemical Society, 126(21), 6667–6671. [Link]

-

20.17: Synthesis. (2020, February 26). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

Wyatt, T. D. (2015). Introduction to Chemical Signaling in Vertebrates and Invertebrates. In Neurobiology of Chemical Communication. CRC Press/Taylor & Francis. Retrieved from [Link]

Sources

- 1. Ketone - Wikipedia [en.wikipedia.org]

- 2. pjoes.com [pjoes.com]

- 3. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-tridecanone, 26215-90-7 [thegoodscentscompany.com]

- 5. Multiple remote C(sp3)–H functionalizations of aliphatic ketones via bimetallic Cu–Pd catalyzed successive dehydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Impact of 2-Ketones Released from Solid Lipid Nanoparticles on Growth Modulation and Antioxidant System of Lactuca sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ketones as strategic building blocks for the synthesis of natural product-inspired compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances [ouci.dntb.gov.ua]

- 10. 4-Tridecanone | C13H26O | CID 98673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Introduction: Unveiling the Potential of Long-Chain Aliphatic Ketones

An In-Depth Technical Guide to the Biological Activity of Long-Chain Aliphatic Ketones For Researchers, Scientists, and Drug Development Professionals

Long-chain aliphatic ketones (LCAKs) are organic compounds characterized by a carbonyl group (C=O) positioned within a lengthy, non-aromatic carbon skeleton[1]. Found throughout nature, from plant volatile organic compounds to insect pheromones, these molecules have garnered significant interest in the scientific community for their diverse and potent biological activities[2]. Their potential applications are vast, spanning from the development of novel antimicrobial and anticancer agents to the creation of new biodegradable pest control solutions[2][3].

The therapeutic and biological efficacy of these ketones is intrinsically linked to their chemical structure, particularly the length of the carbon chain and the precise position of the carbonyl group[2]. Understanding this structure-activity relationship (SAR) is paramount for designing and synthesizing new compounds with enhanced potency and specificity. This guide provides a comprehensive overview of the known biological activities of LCAKs, delves into their underlying mechanisms of action, and offers detailed, field-proven experimental protocols for their evaluation.

Part 1: The Spectrum of Biological Activities

LCAKs exhibit a remarkable range of biological effects, with antimicrobial, cytotoxic, and anti-inflammatory properties being the most extensively studied.

Antimicrobial and Nematicidal Activity

A primary biological role identified for LCAKs is their potent activity against a wide array of microbial pathogens and nematodes. This is often attributed to the lipophilic nature of their long carbon chains, which facilitates interaction with and disruption of microbial cell membranes[2].

-

Structure-Activity Relationship: Research consistently demonstrates that the position of the carbonyl group is a critical determinant of activity. In a study on C9 aliphatic ketones against the pinewood nematode, 2-nonanone, where the carbonyl group is near the end of the chain, showed significantly higher nematicidal activity than 5-nonanone, where the carbonyl is centrally located[4][5]. This suggests that a terminal or near-terminal carbonyl position is crucial for maximizing this biological action[2][4][5]. Similarly, antimicrobial activity against various fungi and bacteria is dependent on the carbon chain length, with an optimal range often observed for maximum efficacy[6].

| Compound | Carbonyl Position | Nematode Mortality (%) at 1 mg/mL |

| 2-Nonanone | C-2 | 92.3%[4][5] |

| 3-Nonanone | C-3 | 80.1%[4][5] |

| 5-Nonanone | C-5 | 17.1%[4][5] |

Cytotoxic and Anticancer Activity

Emerging research has highlighted the potential of ketones as anticancer agents. While much of this research has focused on the metabolic effects of short-chain "ketone bodies" like β-hydroxybutyrate (βHB), which can inhibit cancer cell proliferation, there is growing interest in the direct cytotoxic effects of other ketones[7][8]. The proposed mechanisms for anticancer activity include the inhibition of glycolysis, a metabolic pathway on which many cancer cells heavily depend (the Warburg effect), and the alteration of the cellular redox environment[8][9]. LCAKs, with their ability to interact with cellular membranes, may offer an additional mechanism for inducing cytotoxicity in cancer cells.

Anti-inflammatory Activity

Plant-derived natural products are a rich source of compounds with anti-inflammatory properties[10]. In vitro assays have become essential tools for screening these compounds. Key mechanisms of anti-inflammatory action include the inhibition of protein denaturation, which is implicated in inflammatory diseases, and the stabilization of cellular membranes[11][12]. LCAKs are promising candidates for investigation due to their structural similarity to other bioactive lipids that modulate inflammation. Assays focusing on the inhibition of key inflammatory enzymes, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), are critical for elucidating their specific mechanisms[11].

Part 2: Mechanisms of Action

The biological effects of LCAKs are underpinned by several distinct molecular mechanisms, from direct physical disruption of cellular structures to more nuanced interactions with enzymatic and signaling pathways.

Disruption of Cellular Membranes

The most cited mechanism for the antimicrobial action of LCAKs is the disruption of the cell membrane's structural integrity[2]. The long, lipophilic alkyl chain allows the molecule to intercalate into the lipid bilayer of bacterial and fungal cells. This disrupts membrane fluidity and permeability, leading to leakage of essential ions and metabolites and ultimately causing cell death. The position of the polar carbonyl group influences how the molecule orients itself within the membrane, explaining the observed structure-activity relationships[5].

Enzyme Inhibition

LCAKs have been identified as inhibitors of various enzymes.

-

Acetylcholinesterase Inhibition: Certain C4–C9 aliphatic ketones are known inhibitors of acetylcholinesterase, an important enzyme in the nervous system[13]. Interestingly, evidence suggests they do not act as transition-state analogs at the hydrolytic site but rather bind to the anionic site of the enzyme[13].

-

Hydrolytic Enzyme Inhibition: More broadly, ketones, particularly fluoro ketones, are potent inhibitors of various hydrolytic enzymes[14]. They are thought to act as mimics of the tetrahedral intermediate formed during substrate hydrolysis, leading to potent and stable inhibition[14]. This provides a compelling rationale for screening LCAKs against a wider range of proteases, esterases, and lipases involved in disease pathology.

Modulation of Signaling Pathways: A New Frontier

While the role of LCAKs in signaling is still an emerging field, the well-documented signaling functions of short-chain ketone bodies provide a powerful conceptual framework. The ketone body β-hydroxybutyrate (βOHB) is now recognized not just as a fuel source but as a signaling molecule that can act as an endogenous inhibitor of histone deacetylases (HDACs)[15][16][17]. By inhibiting Class I and IIa HDACs, βOHB links cellular metabolism to epigenetic regulation, influencing gene expression related to oxidative stress, inflammation, and longevity[17][18].

This established mechanism for βOHB opens the exciting possibility that LCAKs may also function as signaling molecules, perhaps through novel interactions with receptors or by modulating the activity of enzymes like HDACs in a structurally specific manner.

Part 3: A Guide to Experimental Validation

To rigorously assess the biological activities of novel or known LCAKs, a standardized set of in vitro assays is essential. The following protocols are foundational for generating reliable and reproducible data.

Protocol 1: Antimicrobial Activity Assessment (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth. It is a gold standard for quantifying antimicrobial potency, with guidelines established by bodies like the Clinical and Laboratory Standards Institute (CLSI)[19][20].

Methodology:

-

Preparation of Compound Stock: Dissolve the LCAK in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria). This creates a gradient of compound concentrations across the plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) and dilute it to the final required concentration as per CLSI guidelines[19].

-

Inoculation: Add the standardized microbial suspension to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many bacteria).

-

Data Analysis: Following incubation, determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration at which no visible growth is observed[19].

Protocol 2: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a widely used colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[21][22]. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells[23][24].

Methodology:

-

Cell Seeding: Seed cells (e.g., a cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the LCAK. Include untreated cells as a control.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan[24].

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the insoluble purple formazan crystals[21].

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm[21][23].

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting viability against compound concentration.

Protocol 3: In Vitro Anti-inflammatory Activity (Protein Denaturation Assay)

Protein denaturation is a well-documented cause of inflammation. This assay screens for anti-inflammatory activity by assessing a compound's ability to inhibit the denaturation of protein (commonly egg albumin or bovine serum albumin) induced by heat[12].

Methodology:

-

Reaction Mixture Preparation: For each test sample, prepare a reaction mixture containing the test compound (at various concentrations), a protein solution (e.g., 1-2% egg albumin), and a buffer (e.g., phosphate-buffered saline, pH 7.4)[12].

-

Controls: Prepare a positive control using a known anti-inflammatory drug (e.g., Diclofenac sodium) and a negative control containing the protein and buffer but no test compound.

-

Heat-Induced Denaturation: Incubate all samples at a temperature that induces denaturation (e.g., 70°C for 5-10 minutes), followed by cooling.

-

Turbidity Measurement: Denaturation results in protein aggregation, causing turbidity. Measure the turbidity of each sample using a spectrophotometer at a wavelength of approximately 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Conclusion and Future Perspectives

Long-chain aliphatic ketones represent a compelling and structurally diverse class of bioactive molecules. The existing body of research clearly demonstrates their potential as antimicrobial, nematicidal, and cytotoxic agents, with well-defined structure-activity relationships beginning to emerge. The lipophilicity of the alkyl chain and the position of the carbonyl group are key determinants of efficacy, providing a rational basis for the design of more potent analogs.

The future of LCAK research is particularly exciting in the context of their less-explored biological activities, such as anti-inflammatory effects, and their potential to act as novel signaling molecules. Drawing parallels from the established epigenetic and receptor-mediated signaling of short-chain ketone bodies, a critical next step for the field is to investigate whether LCAKs can modulate similar pathways, such as HDAC activity or G-protein coupled receptors. Elucidating these sophisticated mechanisms of action will be crucial for translating the clear in vitro potential of these compounds into tangible therapeutic and biotechnological applications.

References

-

Tavares, F., et al. (2025). Influence of Carbonyl Position in C9 Ketones Against the Phytoparasitic Pinewood Nematode. MDPI. Retrieved from [Link]

-

Tavares, F., et al. (2025). Influence of carbonyl position in C9 ketones against the phytoparasitic pinewood nematode. Sciforum. Retrieved from [Link]

-

Newman, J. C., & Verdin, E. (2013). Ketone bodies as signaling metabolites. David Perlmutter M.D. Retrieved from [Link]

-

Newman, J. C., & Verdin, E. (2014). Ketone bodies as signaling metabolites. ResearchGate. Retrieved from [Link]

-

MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

-

Muddathir, A. M., et al. (2010). An Efficient and Economical MTT Assay for Determining the Antioxidant Activity of Plant Natural Product Extracts and Pure Compounds. ACS Publications. Retrieved from [Link]

-

Newman, J. C., & Verdin, E. (2014). Ketone bodies as signaling metabolites. PubMed. Retrieved from [Link]

-

Han, Y., et al. (2022). Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer. PMC. Retrieved from [Link]

-

Newman, J. C., & Verdin, E. (2014). Ketone bodies as signaling metabolites. PMC. Retrieved from [Link]

-

Clinical and Laboratory Standards Institute. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

-

Singh, S., et al. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Retrieved from [Link]

-

Clinical and Laboratory Standards Institute. (2009). M07-A8. Regulations.gov. Retrieved from [Link]

-

Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Retrieved from [Link]

-

De Luca, F., et al. (2019). Electron-Deficient Alkynes as Powerful Tools against Root-Knot Nematode Melodogyne incognita: Nematicidal Activity and Investigation on the Mode of Action. NIH. Retrieved from [Link]

-

Roy, P., et al. (2023). Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Benelli, G., et al. (2018). Synergistic Insecticidal Activity of Plant Volatile Compounds: Impact on Neurotransmission and Detoxification Enzymes in Sitophilus zeamais. MDPI. Retrieved from [Link]

-

Harel, M., et al. (1991). Aliphatic ketones are acetylcholinesterase inhibitors but not transition state analogs. PlumX. Retrieved from [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. Retrieved from [Link]

-

Mukherjee, P., et al. (2018). Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents. MDPI. Retrieved from [Link]

-

Mthethwa, N., et al. (2024). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. Retrieved from [Link]

-

Smith, R. M., & Schafer, W. M. (1983). Synthesis and Antimicrobial Activity of Long-Chain 3,4-Epoxy-2-alkanones. PMC. Retrieved from [Link]

-

Pérez-García, P. A., et al. (2024). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. Retrieved from [Link]

-

Poff, A. M., et al. (2014). Ketone supplementation decreases tumor cell viability and prolongs survival of mice with metastatic cancer. PubMed Central. Retrieved from [Link]

-

Zhang, S., et al. (2024). Comprehensive Overview of Ketone Bodies in Cancer Metabolism: Mechanisms and Application. MDPI. Retrieved from [Link]

-

Kumar, A., et al. (2014). long chain aliphatic hydroxy ketones isolated from biological active plant sources during last 50 years. ResearchGate. Retrieved from [Link]

-

Kabara, J. J., et al. (1972). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. PMC. Retrieved from [Link]

-

Gelb, M. H., et al. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. PubMed. Retrieved from [Link]

-

Asakawa, T., et al. (2006). Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. ResearchGate. Retrieved from [Link]

-

Yan, Y., & Liao, J. C. (2012). A bio-catalytic approach to aliphatic ketones. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Relative specific activity of aliphatic ketone reduction and racemic.... Retrieved from [Link]

-

David, S. A., et al. (2005). Structure-activity relationships of antimicrobial and lipoteichoic acid-sequestering properties in polyamine sulfonamides. PubMed. Retrieved from [Link]

-

Quezada-Miriel, P., et al. (2021). Functionalized aliphatic polyketones with germicide activity. PMC. Retrieved from [Link]

-

Jaiswal, M., et al. (2025). Phytochemicals as Anticancer Agents: Investigating Molecular Pathways from Preclinical Research to Clinical Relevance. Retrieved from [Link]

-

Sønderby, I. E., et al. (2021). Structural Studies of Aliphatic Glucosinolate Chain-Elongation Enzymes. MDPI. Retrieved from [Link]

-

Yan, Y., & Liao, J. C. (2012). A Bio-Catalytic Approach to Aliphatic Ketones. PMC. Retrieved from [Link]

-

Maddi, R., et al. (2024). α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. Retrieved from [Link]

-

Study.com. (n.d.). Aliphatic Ketone Definition, Structure & Examples. Retrieved from [Link]

Sources

- 1. study.com [study.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. sciforum.net [sciforum.net]

- 6. Synthesis and Antimicrobial Activity of Long-Chain 3,4-Epoxy-2-alkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Ketone supplementation decreases tumor cell viability and prolongs survival of mice with metastatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive Overview of Ketone Bodies in Cancer Metabolism: Mechanisms and Application [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. jddtonline.info [jddtonline.info]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. PlumX [plu.mx]

- 14. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. drperlmutter.com [drperlmutter.com]

- 16. Ketone bodies as signaling metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Broth Microdilution | MI [microbiology.mlsascp.com]

- 20. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 21. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. clyte.tech [clyte.tech]

The Botanical Ketone: A Technical Guide to the Natural Occurrence and Significance of 4-Tridecanone in Plants

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain aliphatic ketones are a fascinating and often overlooked class of plant secondary metabolites. Among these, 4-tridecanone and its isomers, particularly 2-tridecanone, have garnered increasing interest due to their significant biological activities and potential applications in agriculture and medicine. This technical guide provides a comprehensive overview of the natural occurrence of 4-tridecanone in the plant kingdom, delving into its proposed biosynthetic origins, analytical methodologies for its detection and quantification, and its multifaceted ecological roles. This document is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, chemical ecology, and the development of novel bioactive compounds.

Introduction: The Emerging Profile of 4-Tridecanone

4-Tridecanone (C13H26O) is a saturated aliphatic ketone. While its isomer, 2-tridecanone, is more frequently reported in scientific literature, 4-tridecanone is also a naturally occurring volatile organic compound found in a variety of plant species. These compounds contribute to the characteristic aroma of many plants and play crucial roles in their interactions with the environment. The growing body of research into the biological activities of long-chain ketones, including insecticidal, antimicrobial, and allelopathic effects, underscores the importance of understanding their distribution and function in nature. This guide will synthesize the current knowledge on 4-tridecanone, providing a technical framework for its study and potential exploitation.

Natural Occurrence of 4-Tridecanone and its Isomers in the Plant Kingdom

The presence of 4-tridecanone and its common isomer, 2-tridecanone, has been documented across a diverse range of plant families. These compounds are typically found as components of the essential oils and volatile emissions of leaves, flowers, and other aerial parts.

Documented Plant Sources

The following table summarizes the reported presence of 4-tridecanone and 2-tridecanone in various plant species, highlighting the plant part analyzed and the reported concentration where available. It is important to note that the concentration of these volatile compounds can vary significantly based on genetic, developmental, and environmental factors.

| Plant Species | Family | Compound | Plant Part | Concentration (% of Essential Oil) | Reference(s) |

| Ruta graveolens L. | Rutaceae | 2-Tridecanone | Aerial Parts | 1.42 | [1] |

| Eclipta indica L. | Asteraceae | 2-Tridecanone | Leaf | 89.7 | [2] |

| Capillipedium parviflorum (R. Br.) Stapf. | Poaceae | 4-Tridecanone | Inflorescence | Present | [3] |

| Houttuynia cordata Thunb. | Saururaceae | 4-Tridecanone | - | Present | [4] |

| Cymbopogon parkeri Stapf | Poaceae | 4-Tridecanone | - | Present | [3] |

Causality of Distribution

The presence of these long-chain ketones in seemingly unrelated plant families suggests either a convergent evolution of their biosynthetic pathways or a more widespread, yet underreported, occurrence. In many cases, these compounds are key components of the plant's chemical defense system, which would explain their prevalence in species facing high herbivore or pathogen pressure.

Biosynthesis of Aliphatic Ketones in Plants: A Proposed Pathway

The precise biosynthetic pathway of 4-tridecanone in plants has not been fully elucidated. However, it is widely accepted that long-chain methyl ketones are derived from the β-oxidation of fatty acids.[5] This process, which primarily occurs in the peroxisomes, involves the sequential cleavage of two-carbon units from a fatty acyl-CoA molecule.

An "abortive" β-oxidation, where the cycle is terminated prematurely, is thought to give rise to a β-ketoacyl-CoA intermediate. A subsequent thioesterase-mediated hydrolysis and decarboxylation of this intermediate would then yield the corresponding methyl ketone.[5]

Figure 1: Proposed biosynthetic pathway of methyl ketones in plants via abortive β-oxidation of fatty acids.

Analytical Methodologies: Extraction, Identification, and Quantification

The analysis of 4-tridecanone and other volatile ketones from plant matrices requires careful selection of extraction and analytical techniques to ensure accurate identification and quantification.

Extraction of Volatile Compounds

The choice of extraction method is critical and depends on the research objectives and the nature of the plant material.

-

Hydrodistillation: A traditional method for obtaining essential oils. While effective for large quantities of material, it can lead to thermal degradation of some compounds.

-

Solvent Extraction: Utilizes organic solvents to extract a broad range of metabolites, including semi-volatiles. The choice of solvent is crucial to optimize the recovery of target compounds.

-

Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique ideal for the analysis of volatile and semi-volatile compounds in the headspace of a sample. It is a sensitive and rapid method suitable for screening a large number of samples.[6]

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile compounds like 4-tridecanone.[4][7][8] It provides both high-resolution separation and definitive identification of individual components in a complex mixture.

Figure 2: A generalized workflow for the analysis of 4-tridecanone from plant material using GC-MS.

Step-by-Step Protocol for GC-MS Analysis of 4-Tridecanone

This protocol provides a general framework that should be optimized for the specific plant matrix and available instrumentation.

-

Sample Preparation:

-

Collect fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.[9]

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic mill.[9]

-

Accurately weigh approximately 100-500 mg of the powdered tissue into a headspace vial.[6]

-

Add a known amount of an appropriate internal standard (e.g., a non-native odd-chain ketone) for quantification.

-

-

HS-SPME Extraction:

-

Equilibrate the vial at a specific temperature (e.g., 60°C) for a defined period (e.g., 10 minutes) to allow volatiles to partition into the headspace.

-

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a set time (e.g., 20 minutes) to adsorb the volatile compounds.[6]

-

-

GC-MS Analysis:

-

Injector: Desorb the analytes from the SPME fiber in the GC injection port at a high temperature (e.g., 250°C) in splitless mode.

-

Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).[8]

-

GC Column: Employ a non-polar or semi-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).[7]

-

Oven Temperature Program: A typical program would be: initial temperature of 50°C for 2 minutes, ramp at 5°C/min to 180°C, then ramp at 20°C/min to 270°C and hold for 5 minutes.[8] This program should be optimized to ensure good separation of target analytes.

-

MS Parameters:

-

-

Data Analysis:

-

Identification: Identify 4-tridecanone by comparing its mass spectrum and retention index with those of an authentic standard and/or a reputable mass spectral library (e.g., NIST).

-

Quantification: Calculate the concentration of 4-tridecanone based on the peak area ratio of the analyte to the internal standard and a calibration curve generated with the authentic standard.

-

Biological Activities and Ecological Significance

Long-chain aliphatic ketones, including 4-tridecanone and its isomers, are not merely byproducts of plant metabolism; they play active roles in the plant's interaction with its environment.

Insecticidal and Repellent Properties

One of the most well-documented roles of these ketones is in plant defense against insect herbivores. The isomer 2-tridecanone, for instance, is a potent insecticide.[10] It has been shown to be effective against a range of insect pests, including lepidopteran larvae and aphids.[10] The presence of these compounds in the glandular trichomes of some plants suggests a direct role in deterring feeding by insects.

Antimicrobial and Antifungal Activity

Several studies have highlighted the antimicrobial properties of long-chain ketones.[3] Homologues of 3,4-epoxy-2-tridecanone have demonstrated inhibitory effects against pathogenic dermal bacteria and fungi.[1] This suggests that these compounds may contribute to the plant's defense against microbial pathogens.

Allelopathic Potential

Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. While research on the specific allelopathic effects of 4-tridecanone is limited, plant extracts rich in long-chain ketones have been shown to possess allelopathic activity.[11] This indicates a potential role for these compounds in mediating plant-plant competition.

Future Directions and Applications

The study of 4-tridecanone and related aliphatic ketones in plants is a burgeoning field with significant potential. For drug development professionals, these naturally occurring compounds and their derivatives could serve as scaffolds for the development of new antimicrobial or anticancer agents. In the agricultural sector, a deeper understanding of their insecticidal and allelopathic properties could lead to the development of novel, environmentally benign pesticides and herbicides.

Future research should focus on:

-

Elucidating the complete biosynthetic pathway of 4-tridecanone and other long-chain ketones in plants.

-

Screening a wider range of plant species to identify new and potent sources of these compounds.

-

Investigating the mechanisms of action underlying their diverse biological activities.

-

Exploring the potential for biotechnological production of these compounds in microbial or plant-based systems.

Conclusion

4-Tridecanone and its isomers represent a class of plant-derived natural products with significant and largely untapped potential. Their widespread occurrence, coupled with their diverse biological activities, makes them a compelling subject for further scientific inquiry. This technical guide has provided a comprehensive overview of the current state of knowledge, offering a solid foundation for researchers and professionals to build upon as we continue to explore the rich chemical tapestry of the plant kingdom.

References

-

The Good Scents Company. 4-tridecanone N-propyl nonyl ketone. Accessed January 20, 2026. [Link]

- Ogunbinu, A. O., Ogunwande, I. A., Cioni, P. L., & Flamini, G. (2007). Eclipta indica L. (Asteraceae): A source of 2-Tridecanone. Journal of Essential Oil Research, 19(4), 362-363.

- Diablo Analytical, Inc. (2001).

- GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants. (2018). Molecules, 23(1), 163.

- Sharifi, M., & St-Onge, M. (2023). Biochemistry, Fatty Acid Oxidation. In StatPearls.

- Christensen, L. P. (2006). Bioactive polyacetylenes in food plants of the Apiaceae family. Journal of Pharmaceutical and Biomedical Analysis, 41(3), 683-693.

- Moser, S., & Pichler, H. (2018). Engineering β-oxidation in Yarrowia lipolytica for methyl ketone production. Metabolic Engineering, 48, 1-11.

-

PubChem. Compound Summary for CID 98673, 4-Tridecanone. National Center for Biotechnology Information. Accessed January 20, 2026. [Link]

- Li, T., et al. (2014). The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis. The Scientific World Journal, 2014, 859871.

- Pop, G., et al. (2021).

- GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants. (2018). Molecules, 23(1), 163.

- El-Hawaz, R. F., et al. (2020). GC/MS Analyses of the Essential Oils Obtained from Different Jatropha Species, Their Discrimination Using Chemometric Analysis and Assessment of Their Antibacterial and Anti-Biofilm Activities. Molecules, 25(23), 5645.

- Beta-Oxidation of Fatty Acids. (2022). In Biology LibreTexts.

- Unlocking the potential exploring pharmacological properties from Apiaceae family. (2023). Journal of Ethnopharmacology, 318(Pt A), 116867.

- Islam, A. K. M. M., et al. (2023). Allelopathic Activity of a Novel Compound and Two Known Sesquiterpene from Croton oblongifolius Roxb. Plants, 12(4), 844.

- Wikipedia. (2024). Asteraceae.

- Williams, W. G., Kennedy, G. G., Yamamoto, R. T., Thacker, J. D., & Bordner, J. (1980). 2-Tridecanone: a naturally occurring insecticide from the wild tomato Lycopersicon hirsutum f.

- The Plants of the Asteraceae Family as Agents in the Protection of Human Health. (2021). International Journal of Molecular Sciences, 22(6), 3043.

- Antioxidant and antimicrobial activity of seed from plants of the Mississippi river basin. (2009). Journal of Medicinal Plants Research, 3(10), 707-718.

- Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOF MS). (2014). Molecules, 19(9), 14649-14663.

-

The Good Scents Company. 4-tridecanone N-propyl nonyl ketone. Accessed January 20, 2026. [Link]